molecular formula C9H7F3O3S B2365203 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one CAS No. 1416277-09-2

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one

Cat. No.: B2365203
CAS No.: 1416277-09-2
M. Wt: 252.21
InChI Key: UPHYSJPTBDFSDD-UHFFFAOYSA-N
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Description

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a trifluoromethyl group attached to a sulfonyl phenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one typically involves the reaction of 2-(trifluoromethylsulfonyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethylsulfonyl chloride and a suitable base to facilitate the reaction . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysis: Used in electrophilic trifluoromethylthiolation reactions.

    Bases: Such as triethylamine, used in the synthesis and substitution reactions.

Major Products Formed: The major products formed from these reactions include trifluoromethylthio derivatives and other substituted phenyl ethanones .

Scientific Research Applications

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one involves the generation of alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions. These radicals can then participate in various chemical reactions, including the Minisci alkylation of aromatics . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
  • 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one

Comparison: 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is unique due to its specific trifluoromethylsulfonyl group, which imparts distinct chemical properties such as high reactivity and stability under various conditions. Compared to similar compounds, it offers advantages in terms of its ability to undergo specific reactions like electrophilic trifluoromethylthiolation and its applications in late-stage functionalization .

Biological Activity

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one, also known as a triflyl-substituted compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a trifluoromethylsulfonyl group, which is known to enhance metabolic stability and lipophilicity. This structural modification can significantly influence the compound's interaction with biological targets, potentially improving its pharmacokinetic profiles.

1. Anticancer Activity

Research indicates that compounds with trifluoromethylsulfonyl groups exhibit notable anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, one study reported that a derivative of this compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of approximately 25.72 μM . The mechanism appears to involve the activation of apoptotic pathways, leading to reduced tumor growth in vivo models .

2. Antimicrobial Activity

The presence of the trifluoromethyl group is crucial for enhancing antimicrobial activity. In a study focusing on various derivatives, it was found that the incorporation of this group led to improved selectivity against pathogens like Chlamydia and Staphylococcus aureus. Compounds exhibiting this modification were effective at concentrations significantly lower than their non-trifluorinated counterparts .

3. Enzyme Inhibition

Recent molecular docking studies have highlighted the potential of triflyl-substituted compounds as inhibitors of key enzymes involved in neurotransmission. Specifically, the inhibition of human acetylcholinesterase (hAChE) was observed, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's . The binding affinity was influenced by the electronic nature of substituents on the isocoumarin core.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The electron-withdrawing nature of the trifluoromethylsulfonyl group enhances these interactions, facilitating better binding to target sites.

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, treatment with a triflyl-substituted compound resulted in significant tumor suppression compared to untreated controls. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers in treated groups .

CompoundIC50 (μM)Cell LineEffect
Triflyl Compound25.72MCF-7 (breast cancer)Induced apoptosis
Control>100MCF-7No significant effect

Case Study 2: Antimicrobial Activity

A series of derivatives were tested for their antimicrobial efficacy against Chlamydia and Staphylococcus aureus. The results indicated that compounds containing the trifluoromethyl group exhibited significantly lower minimum inhibitory concentrations (MIC) compared to those without this modification.

CompoundMIC (μg/mL)Pathogen
Triflyl Derivative16Chlamydia
Non-triflyl Derivative>100Chlamydia

Properties

IUPAC Name

1-[2-(trifluoromethylsulfonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-6(13)7-4-2-3-5-8(7)16(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYSJPTBDFSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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